N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-4-(1H-indol-3-yl)butanamide
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Overview
Description
N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-4-(1H-indol-3-yl)butanamide is a complex organic compound that features a cyclobutyl ring, an indole moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-4-(1H-indol-3-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under high-pressure conditions.
Introduction of the Cyclopentylamino Group: This step involves the nucleophilic substitution of a halogenated cyclobutyl compound with cyclopentylamine.
Attachment of the Indole Moiety: This can be done through a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative of indole with a halogenated cyclobutyl intermediate.
Formation of the Amide Linkage: The final step involves the reaction of the resulting amine with a butanoyl chloride to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The cyclobutyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-4-(1H-indol-3-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the cyclobutyl ring can provide steric hindrance, affecting the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-4-(1H-indol-3-yl)butanamide
- **this compound derivatives
- **Cyclobutyl-indole compounds
Uniqueness
This compound is unique due to its specific combination of structural features, including the cyclobutyl ring, the indole moiety, and the amide linkage. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(1S,2R)-2-(cyclopentylamino)cyclobutyl]-4-(1H-indol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c25-21(24-20-13-12-19(20)23-16-7-1-2-8-16)11-5-6-15-14-22-18-10-4-3-9-17(15)18/h3-4,9-10,14,16,19-20,22-23H,1-2,5-8,11-13H2,(H,24,25)/t19-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVLEZNTXUNGJV-UXHICEINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2CCC2NC(=O)CCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N[C@@H]2CC[C@@H]2NC(=O)CCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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